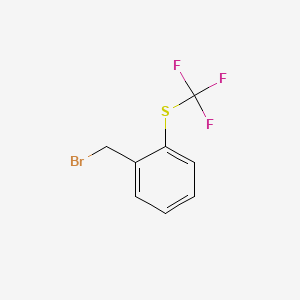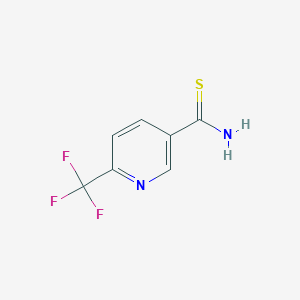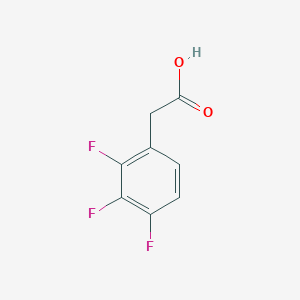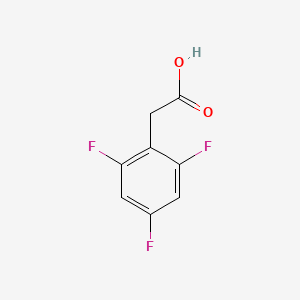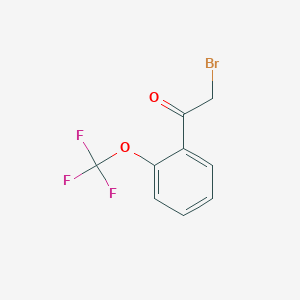
2-(Trifluoromethoxy)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Phenacyl Bromides as Precursors in Organic Synthesis : Phenacyl bromides, including derivatives like 2-(trifluoromethoxy)phenacyl bromide, serve as precursors in synthesizing various organic compounds. Their utility in generating ring-oxygenated derivatives has been demonstrated with yields ranging from 44-84% from corresponding acetophenones (Fujii, Yoshifuji, & Ohba, 1978). Similarly, the structure of compounds derived from phenacyl bromides has been elucidated using techniques like X-ray diffraction, FTIR, and NMR (Szafran, Nowak-Wydra, Katrusiak, & Dega-Szafran, 2006).
Green Chemistry and Catalysis
- Environment-Friendly Synthesis : Phenacyl bromides have been synthesized through non-transition metal-catalyzed processes, highlighting the trend towards more environmentally friendly chemical synthesis. This includes methods like K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, offering functional group compatibility and mild conditions (Jiang, Sheng, & Guo, 2013).
Bioactive Compound Synthesis
- Building Blocks for Heterocyclic Compounds : Phenacyl bromides are key in developing various biologically significant heterocyclic compounds and industrial scaffolds. Their role in the efficient synthesis of five- and six-membered heterocyclic compounds has been extensively studied (Vekariya, Patel, Prajapati, & Patel, 2018).
Medicinal Chemistry
- Potential Bioactive Spiro-Epoxyoxindoles Synthesis : Phenacyl bromides, including this compound, have been used in the asymmetric synthesis of spiro-epoxyoxindoles, which are potentially bioactive compounds. The process has shown moderate to good yields and enantioselectivities (Kuang, Lu, Tang, Liu, Lin, & Feng, 2014).
Supramolecular Chemistry
- Supramolecular Catalysis Studies : Research has shown that the interaction between β-cyclodextrin and phenacyl bromides, including this compound, plays a significant role in multicomponent reactions (MCRs), improving their reactivity and yield. This has been analyzed using density functional theory (DFT) methods (Wan, Wang, & Liu, 2015).
Kinetic Studies
- Reaction Kinetics Analysis : The kinetics of reactions involving phenacyl bromides have been a topic of research, contributing to a deeper understanding of the mechanisms and efficiencies of various organic reactions (Pillay, Kannan, & Ramasubramanian, 1983).
Safety and Hazards
Direcciones Futuras
The trifluoromethoxy functional group, which is present in 2-(Trifluoromethoxy)phenacyl bromide, has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . This suggests that this compound and similar compounds may have significant potential for future research and applications.
Propiedades
IUPAC Name |
2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFOLRUNWTRLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381077 |
Source


|
| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530141-40-3 |
Source


|
| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)
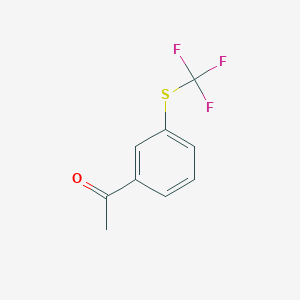
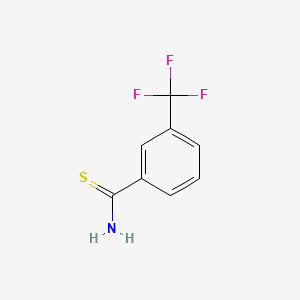
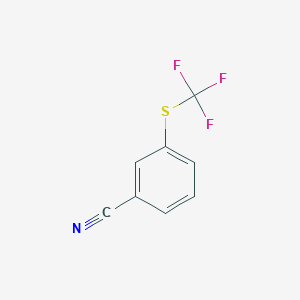
![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)
